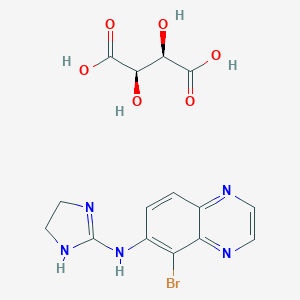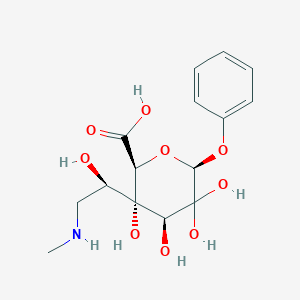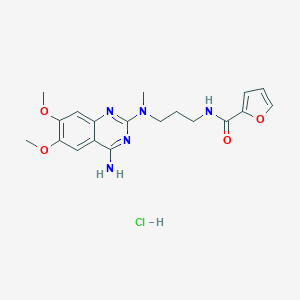
9-羟基-4-雄烯-3,17-二酮
描述
9-Hydroxy-4-androstene-3,17-dione, also known as 9-OHAD, is a significant intermediate for the synthesis of steroidal medicines . It is a 3-oxo-Delta4-steroid that is androst-4-ene substituted by oxo groups at positions 3 and 17 and a hydroxy group at position 9 . It is used in the manufacture of highly effective fluorinated anti-inflammatory remedies .
Synthesis Analysis
The conversion of phytosterols into 9-OHAD is a complex oxidative catabolic process . The production of 9-OHAD can be enhanced by increasing the intracellular supply of flavin adenine dinucleotide (FAD). Overexpressing ribB and ribC, two key genes involved in FAD synthesis, can significantly enhance the amount of intracellular FAD and the production of 9-OHAD .Molecular Structure Analysis
The molecular formula of 9-Hydroxy-4-androstene-3,17-dione is C19H26O3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The key enzyme that enables the biotransformation of 4-androstene-3,17-dione (AD) to 9-OH-AD is 3-phytosterone-9α-hydroxylase (KSH), which consists of two components: a terminal oxygenase (KshA) and ferredoxin reductase (KshB). The reaction is carried out with the concomitant oxidation of NADH to NAD+ .Physical And Chemical Properties Analysis
9-Hydroxy-4-androstene-3,17-dione has a molecular weight of 302.41 . The density is 1.19±0.1 g/cm3(Predicted), and the melting point is 222-223.5 °C .科学研究应用
Steroid Hormone Synthesis
9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD) serves as a significant intermediate in the synthesis of glucocorticoid drugs. Glucocorticoids, such as β-methasone and dexamethasone, are essential for managing inflammation, immune responses, and stress. By replacing the 9α-hydroxyl group with a halogen, 9-OH-AD becomes a vital precursor for preparing these steroid medications .
Biotransformation and Bioconversion
The key enzyme responsible for converting 4-androstene-3,17-dione (AD) to 9-OH-AD is 3-phytosterone-9α-hydroxylase (KSH) . KSH comprises two components: a terminal oxygenase (KshA) and ferredoxin reductase (KshB). Recently, a more efficient oxygenase, KshC , was identified from Mycobacterium sp. strain VKM Ac-1817D. Researchers have constructed a system combining KshB, KshC, and NADH, achieving a remarkable 92.11% conversion rate from AD to 9-OH-AD. This enzyme-mediated hydroxylation method offers an environmentally friendly and economical strategy for 9-OH-AD production .
Phytosterol Transformation
9-OH-AD can be produced by converting soybean phytosterols in mycobacteria. However, industrial applications have been hindered by unsatisfactory productivity and conversion efficiency. Researchers are exploring ways to enhance the production of 9-OH-AD from phytosterols, aiming for improved yields and cost-effectiveness .
Drug Development and Pharmacology
Beyond glucocorticoids, 9-OH-AD may find applications in drug development. Its unique structure and functional groups make it an intriguing target for pharmacological studies. Researchers investigate its interactions with cellular receptors, metabolic pathways, and potential therapeutic effects .
Biocatalysis and Green Chemistry
The enzymatic bioconversion of AD to 9-OH-AD exemplifies green chemistry principles. By utilizing natural catalysts, such as KSH enzymes, researchers reduce reliance on harsh chemical processes. This approach aligns with sustainable practices and minimizes environmental impact .
Metabolic Engineering
Advancements in metabolic engineering allow for tailored production of 9-OH-AD. By optimizing microbial strains, gene expression, and fermentation conditions, researchers can enhance yields and streamline the biotransformation process .
作用机制
Target of Action
9-Hydroxy-4-androstene-3,17-dione (9alpha-Hydroxyandrostenedione) is a steroid hormone that can be biosynthetically transformed from phytosterols by Mycobacterium strains . The primary targets of this compound are the enzymes 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .
Mode of Action
The compound interacts with its targets, KstD and Ksh, in a complex oxidative catabolic process . KstD can remove hydrogen atoms of C-1 and C-2 in the ring A of 9-OHAD and form 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD) . KSH, which consists of a terminal oxygenase (KshA) and ferredoxin reductase (KshB), carries out the reaction with the concomitant oxidation of NADH to NAD+ .
Biochemical Pathways
The conversion of phytosterols to steroid synthons by engineered Mycolicibacteria is one of the core steps in the commercial production of steroid hormones . This process requires about 10 equivalent flavin adenine dinucleotide (FAD) . Overexpressing ribB and ribC, two key genes involved in FAD synthesis, could significantly enhance the amount of intracellular FAD and the production of 9-OHAD .
Pharmacokinetics
It’s known that the compound can be biosynthetically transformed from phytosterols by mycobacterium strains . The conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively .
Result of Action
The result of the action of 9alpha-Hydroxyandrostenedione is the production of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), which is a significant intermediate for the synthesis of glucocorticoid drugs . A robust strain NF-P2 was obtained, which could produce 9.02 g/L 9-OHAD after adding 15 g/L phytosterols with productivity of 0.075 g/ (L h), which was 66.7% higher than that produced by the original strain .
Action Environment
The action of 9alpha-Hydroxyandrostenedione can be influenced by environmental factors. For example, the insufficient supply of FAD may be a common issue limiting the conversion process . Also, the viable cell numbers decreased by 20.1%, which was attributed to sharply increased levels of H2O2 because of the regeneration of FAD from FADH2 .
安全和危害
未来方向
属性
IUPAC Name |
(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-PLOWYNNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336076 | |
| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-4-androstene-3,17-dione | |
CAS RN |
560-62-3 | |
| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 9α-Hydroxyandrostenedione involved in the biosynthesis of eplerenone?
A1: 9α-Hydroxyandrostenedione (9α-OH-AD) serves as a crucial intermediate in the semisynthetic production of eplerenone, a steroidal aldosterone receptor antagonist. The process involves microbial conversion of androstenedione (4-AD) to 9α-OH-AD as a starting point. [] Subsequent chemical modifications, including epoxidation, condensation, carboxyl removal, double bond introductions, furanization, oxidation, esterification, and another epoxidation step, ultimately yield eplerenone. []
Q2: Can Mycobacterium tuberculosis utilize 9α-Hydroxyandrostenedione?
A2: While the research doesn't directly investigate Mycobacterium tuberculosis utilizing 9α-OH-AD, it highlights the bacterium's ability to degrade cholesterol. Interestingly, disruption of the gene Rv3537 (kstD) hinders cholesterol degradation, leading to an accumulation of 9-hydroxy-4-androstene-3,17-dione (9α-OH-AD). [] This observation suggests that 9α-OH-AD is an intermediate in the cholesterol degradation pathway of Mycobacterium tuberculosis. [] Further research is needed to determine if Mycobacterium tuberculosis can directly utilize 9α-OH-AD as an energy source.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)



